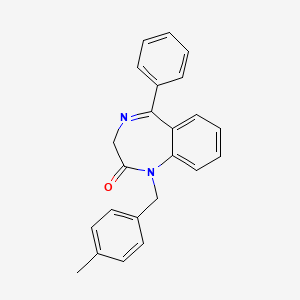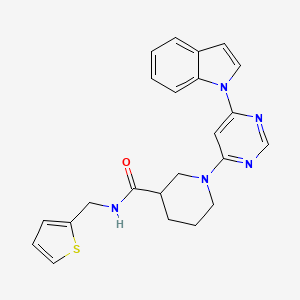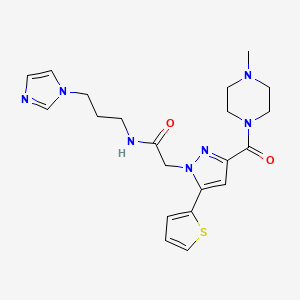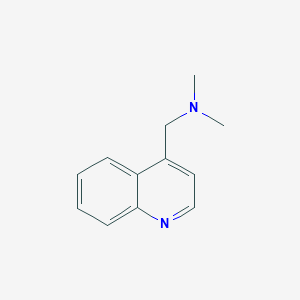
4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes and potential therapeutic applications. The presence of a thiophene and piperidine moiety in the compound suggests it may have interesting interactions with biological targets due to these heterocyclic structures.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with various electrophiles. In the context of the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization . Another study reported the synthesis of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, which were evaluated for their inhibition effects on enzymes like acetylcholinesterase and carbonic anhydrase . Although the exact synthesis route for the compound is not detailed in the provided papers, these studies give insights into the synthetic strategies that could be employed.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, revealed π-π interactions and hydrogen-bonding interactions that form a three-dimensional network . These interactions are significant as they can influence the binding affinity and specificity of the compound towards biological targets.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions due to their functional groups. The sulfonamide group is particularly reactive and can form derivatives through substitution reactions. The papers provided do not detail specific reactions for the compound , but they do discuss the biological evaluation of similar compounds, suggesting that the chemical reactivity of the sulfonamide group is integral to the biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For instance, the presence of a thiophene ring and a piperidine moiety can affect the lipophilicity and solubility of the compound. The antimicrobial activity study of some novel benzenesulfonamide derivatives indicated that the compounds exhibited significant activity, which could be attributed to their physical and chemical properties . Additionally, computational studies, including electronic structure calculations and molecular docking, have been performed to support experimental findings and to predict the drug-likeness of these compounds .
Aplicaciones Científicas De Investigación
Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of substituted benzenesulfonamides, which included derivatives similar to the compound . These compounds demonstrated potent inhibitory effects on membrane-bound phospholipase A2, indicating potential applications in reducing myocardial infarction size (Oinuma et al., 1991).
CCR5 Antagonists in HIV Prevention : Cheng De-ju (2015) explored derivatives of methylbenzenesulfonamide, including compounds structurally related to 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, for their potential as CCR5 antagonists in preventing HIV-1 infection (Cheng De-ju, 2015).
Carbonic Anhydrase Inhibitors : Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors of human carbonic anhydrases. This study provides insights into the compound's potential application in targeting specific isoforms of carbonic anhydrases associated with diseases (Alafeefy et al., 2015).
Water Soluble Sulfonamides for Intraocular Pressure : Casini et al. (2002) synthesized a series of sulfonamides showing strong affinities towards carbonic anhydrase isozymes, with potential applications in lowering intraocular pressure in conditions like glaucoma (Casini et al., 2002).
Anti-Inflammatory, Analgesic, and Anticancer Properties : Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Photodynamic Therapy in Cancer Treatment : Pişkin et al. (2020) studied the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Mecanismo De Acción
The mechanism of action would depend on the specific biological target of the compound. Piperidone derivatives have been found to have a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-15-4-6-18(7-5-15)24(21,22)19-13-16-8-10-20(11-9-16)14-17-3-2-12-23-17/h2-7,12,16,19H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSLDCOAITVRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)
![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)

![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)